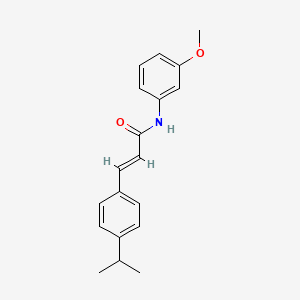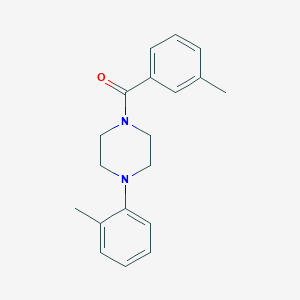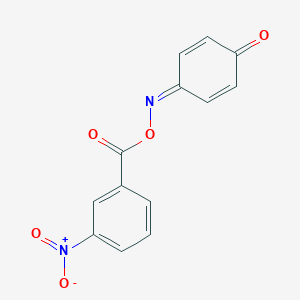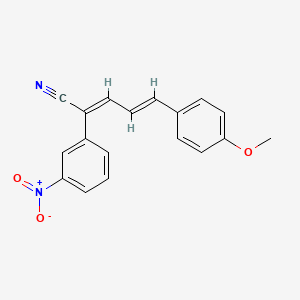
3-(4-isopropylphenyl)-N-(3-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-isopropylphenyl)-N-(3-methoxyphenyl)acrylamide, also known as IPA-3, is a small molecule inhibitor that has gained interest in scientific research due to its potential therapeutic applications. The compound was first synthesized in 2005 and has since been studied extensively in various fields of research.
Wirkmechanismus
3-(4-isopropylphenyl)-N-(3-methoxyphenyl)acrylamide inhibits the activity of Akt by binding to its pleckstrin homology (PH) domain, which is necessary for Akt activation. By binding to this domain, 3-(4-isopropylphenyl)-N-(3-methoxyphenyl)acrylamide prevents Akt from being activated and thus inhibits its downstream signaling pathways.
Biochemical and Physiological Effects:
3-(4-isopropylphenyl)-N-(3-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been studied in the context of neurodegenerative diseases, where it has been shown to protect against neuronal death and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-isopropylphenyl)-N-(3-methoxyphenyl)acrylamide is its specificity for Akt inhibition, which allows for targeted inhibition of this protein kinase. However, one limitation is that it may not be effective in all types of cancer cells, as some may have alternative pathways for Akt activation.
Zukünftige Richtungen
There are numerous potential future directions for 3-(4-isopropylphenyl)-N-(3-methoxyphenyl)acrylamide research. One area of interest is the development of more potent and specific inhibitors of Akt, which could have even greater therapeutic potential. Additionally, 3-(4-isopropylphenyl)-N-(3-methoxyphenyl)acrylamide could be studied in combination with other cancer therapies to determine if it can enhance their effectiveness. Finally, more research is needed to fully understand the potential applications of 3-(4-isopropylphenyl)-N-(3-methoxyphenyl)acrylamide in neurodegenerative diseases.
Synthesemethoden
The synthesis of 3-(4-isopropylphenyl)-N-(3-methoxyphenyl)acrylamide involves the reaction of 4-isopropylaniline with 3-methoxybenzoyl chloride to form 3-(4-isopropylphenyl)-3-methoxybenzamide. This intermediate compound is then reacted with acryloyl chloride in the presence of a base to form 3-(4-isopropylphenyl)-N-(3-methoxyphenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(4-isopropylphenyl)-N-(3-methoxyphenyl)acrylamide has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of the protein kinase Akt, which is involved in various cellular processes such as cell growth, proliferation, and survival. This inhibition has potential applications in cancer research, as Akt is often overactivated in cancer cells.
Eigenschaften
IUPAC Name |
(E)-N-(3-methoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14(2)16-10-7-15(8-11-16)9-12-19(21)20-17-5-4-6-18(13-17)22-3/h4-14H,1-3H3,(H,20,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLPBBWECQAGMY-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5712105.png)
![2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5712107.png)


![methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate](/img/structure/B5712141.png)
![3-allyl-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5712144.png)




